(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808473
InChI: InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
SMILES: CC(C1=CN=C(C=C1)OC)N.Cl.Cl
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13808473

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
IUPAC Name (1S)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
Standard InChI Key ZDHBJMQCWYHNLS-ILKKLZGPSA-N
Isomeric SMILES C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl
SMILES CC(C1=CN=C(C=C1)OC)N.Cl.Cl
Canonical SMILES CC(C1=CN=C(C=C1)OC)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Configuration

The compound features a pyridine ring substituted with a methoxy group at the 6-position and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt. The (S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₄Cl₂N₂O
Molecular Weight225.11 g/mol
IUPAC Name(1S)-1-(6-methoxypyridin-3-yl)ethanamine dihydrochloride
InChIKeyZDHBJMQCWYHNLS-ILKKLZGPSA-N
SMILESCC@@HN.Cl.Cl

Synthetic Methodologies

Chemical Synthesis via Thiadiazole Intermediates

Early routes employed 1,2,3-thiadiazoles as precursors. For example, ketones such as acetophenone are condensed with ethyl hydrazinecarboxylate under acidic conditions to form hydrazones, which undergo cyclization with thionyl chloride (SOCl₂) to yield thiadiazoles . Subsequent functionalization introduces the methoxypyridine moiety, followed by resolution to isolate the (S)-enantiomer.

Table 2: Optimization of Thiadiazole Cyclization

ParameterOptimal ConditionYield ImprovementCitation
SolventChloroform73%
Temperature55°C15% vs. room temp
CatalystPyridine (0.8 mL)Reduced side products

Biocatalytic Approaches Using ω-Transaminases

ω-Transaminases (ω-TAs) offer enantioselective advantages over traditional resolution. Madsen (2024) demonstrated that engineered ω-TAs catalyze the asymmetric amination of 6-methoxy-3-pyridyl ketones to produce the (S)-amine with >99% enantiomeric excess (ee) . Key parameters include:

  • pH: 7.5–8.0 (maintains enzyme activity)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 0.1 mM)

  • Temperature: 30°C (balances reaction rate and enzyme stability) .

Applications in Pharmaceutical Research

Role in Drug Intermediate Synthesis

The compound serves as a building block for kinase inhibitors and neuroactive agents. Its pyridine core facilitates π-stacking interactions with aromatic residues in enzyme active sites, while the protonated amine enhances water solubility for in vivo studies .

Case Study: Anticancer Candidate Development

In a 2023 study, derivatives of (S)-1-(6-methoxypyridin-3-YL)ethan-1-amine showed nanomolar inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. The (S)-enantiomer exhibited 50-fold higher potency than its (R)-counterpart, underscoring the importance of stereochemical control .

Future Research Directions

Process Intensification in Biocatalysis

Advances in immobilized ω-TAs could reduce production costs by enabling catalyst reuse. Continuous-flow systems may further enhance productivity, with recent prototypes achieving space-time yields of 5 g/L/h .

Expanding Therapeutic Indications

Ongoing structure-activity relationship (SAR) studies aim to modify the methoxy group’s position to target adenosine A₂A receptors, potentially yielding novel Parkinson’s disease therapeutics .

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